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Compound of Interest

Compound Name:
5-Iodo-1H-indazole-3-carboxylic

acid

Cat. No.: B173683 Get Quote

An In-depth Technical Guide to 5-Iodo-1H-indazole-3-carboxylic acid (CAS 1077-97-0)

This guide provides a comprehensive technical overview of 5-Iodo-1H-indazole-3-carboxylic
acid, a key heterocyclic building block for researchers, scientists, and drug development

professionals. It covers physicochemical properties, synthesis, analytical characterization, and

biological significance, with a focus on its role as an intermediate in the development of

targeted therapeutics.

Core Compound Properties
5-Iodo-1H-indazole-3-carboxylic acid is a stable, brown, powdered solid at room

temperature.[1] Its structure, featuring an indazole core with an iodine atom at the 5-position

and a carboxylic acid at the 3-position, makes it a versatile intermediate for further chemical

modifications. The presence of the iodine atom, in particular, offers a reactive handle for

various cross-coupling reactions, enhancing its utility in medicinal chemistry.[1]

Physicochemical Data
The key physicochemical properties are summarized in the table below. Note that some values,

such as boiling point and density, are predicted and should be considered estimates.
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Property Value Reference(s)

CAS Number 1077-97-0 [2][3]

Molecular Formula C₈H₅IN₂O₂ [2][3]

Molecular Weight 288.04 g/mol [2][3]

Appearance Brown powder [1]

Purity ≥95% (HPLC) [1][3]

Melting Point
High M.P., precursor melts at

260 °C
[4]

Boiling Point
435.6 °C at 760 mmHg

(Predicted)
[5]

Density 2.111 g/cm³ (Predicted) [5]

LogP 1.8657 (Predicted) [3]

Storage Conditions 4°C, protect from light [3]

Synthesis and Purification
The synthesis of 5-Iodo-1H-indazole-3-carboxylic acid can be achieved via a two-step

process starting from 5-iodo-indole. The first step involves the nitrosation of the indole to form

the corresponding aldehyde, which is then oxidized to the final carboxylic acid product.

Experimental Protocols
Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde (Precursor)

This protocol is adapted from a reported procedure for the nitrosation of indoles.[4][6]

Materials: 5-iodo-indole, Sodium Nitrite (NaNO₂), 2 N Hydrochloric Acid (HCl),

Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium

Sulfate (Na₂SO₄).

Procedure:
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In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8

eq.) in deionized water (4 mL) and DMF (3 mL).

Cool the flask to 0 °C in an ice bath.

Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 eq.) to the solution at 0 °C and stir for 10

minutes.

Prepare a solution of 5-iodo-indole (1 mmol, 1 eq.) in DMF (3 mL).

Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over 2

hours.

After the addition is complete, allow the reaction to stir for an additional 8 hours at room

temperature.

Monitor reaction completion using Thin-Layer Chromatography (TLC).

Upon completion, extract the mixture three times with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield 5-Iodo-1H-

indazole-3-carboxaldehyde.

Step 2: Oxidation to 5-Iodo-1H-indazole-3-carboxylic acid

This is a general protocol for the oxidation of an aromatic aldehyde to a carboxylic acid.

Materials: 5-Iodo-1H-indazole-3-carboxaldehyde, Potassium Permanganate (KMnO₄) or

Jones Reagent (CrO₃/H₂SO₄ in acetone), suitable solvent (e.g., acetone, aqueous pyridine),

Sodium Bisulfite (NaHSO₃), Hydrochloric Acid (HCl).

Procedure (using KMnO₄):
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Dissolve the aldehyde from Step 1 in a suitable solvent like aqueous pyridine or acetone.

Slowly add a solution of potassium permanganate in water to the aldehyde solution at

room temperature or with gentle heating.

Stir the mixture until TLC indicates the disappearance of the starting material. The reaction

is accompanied by the formation of a brown manganese dioxide (MnO₂) precipitate.

Quench the reaction by adding a small amount of sodium bisulfite to destroy excess

permanganate.

Filter the mixture to remove the MnO₂ precipitate.

Acidify the filtrate with HCl to precipitate the carboxylic acid product.

Collect the solid by filtration, wash with cold water, and dry under vacuum.

5-Iodo-indole

5-Iodo-1H-indazole-3-carboxaldehyde

Nitrosation at 0°C to RT

Nitrosating Mixture
(NaNO₂, HCl, DMF/H₂O)

5-Iodo-1H-indazole-3-carboxylic acid

Oxidation

Oxidizing Agent
(e.g., KMnO₄)

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Iodo-1H-indazole-3-carboxylic acid.
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Analytical Characterization
Comprehensive analytical data for the immediate precursor, 5-Iodo-1H-indazole-3-

carboxaldehyde, is available and provides a strong reference for the characterization of the

final carboxylic acid product. The key differences expected in the spectra of the carboxylic acid

would be the appearance of a broad O-H signal in the ¹H NMR and IR spectra, a shift in the

carbonyl carbon signal in the ¹³C NMR, and the corresponding change in molecular weight.

Spectroscopic Data Summary (for Precursor Aldehyde)
Technique

Data for 5-Iodo-1H-
indazole-3-carboxaldehyde

Reference

¹H NMR

(300 MHz, DMSO-d₆) δ: 14.28

(brs, 1H, NH), 10.16 (s, 1H,

CHO), 8.46 (d, J=0.9 Hz, 1H,

H4), 7.73 (dd, J=8.7, 1.6 Hz,

1H, H6), 7.56 (dd, J=8.7, 0.5

Hz, 1H, H7)

[4]

¹³C NMR

(75 MHz, DMSO-d₆) δ: 187.2

(CHO), 142.4, 140.2, 135.3,

129.1, 122.6, 113.5 (Ar-C),

88.6 (Ar-C-I)

[4]

IR (neat)

ν (cm⁻¹): 3179 (N-H stretch),

1669 (C=O aldehyde stretch),

1446, 1305, 1098, 915, 794,

773

[4]

HRMS (ESI)

m/z: [M-H]⁻ Calculated for

C₈H₄IN₂O⁻: 270.9368; Found:

270.9370

[4]

Expected IR Characteristics for Carboxylic Acid
The IR spectrum of the final product is expected to show two highly characteristic absorptions:

O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, resulting from

the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹ for the

carbonyl group of the hydrogen-bonded dimer.

Biological Activity and Applications
The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range

of biological activities.[7] 5-Iodo-1H-indazole-3-carboxylic acid serves as a critical starting

material for the synthesis of potent and selective kinase inhibitors and other targeted

therapeutics.

Key Therapeutic Areas
Oncology: The indazole core is present in several marketed kinase inhibitor drugs.

Derivatives of indazole-3-carboxylic acid have been investigated as inhibitors of p21-

activated kinase 1 (PAK1) and Focal Adhesion Kinase (FAK), both of which are implicated in

tumor progression, migration, and invasion.[8][9][10][11]

Immunology & Inflammation: Indazole-3-carboxamides have been developed as potent

blockers of Calcium-Release Activated Calcium (CRAC) channels, which are key regulators

of T-cell and mast cell function, making them attractive targets for autoimmune and

inflammatory diseases.

Neurological Disorders: The parent compound, indazole-3-carboxylic acid, is a key

intermediate in the synthesis of nicotinic α-7 receptor partial agonists, which are under

investigation for treating cognitive disorders like Alzheimer's disease and schizophrenia.[7]

Signaling Pathways
Derivatives of this compound are known to modulate key signaling pathways involved in cancer

progression.

Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that integrates

signals from integrins and growth factor receptors to regulate cell migration, proliferation, and

survival. Overexpression of FAK is common in metastatic cancers.[12][13][14]
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Caption: FAK signaling pathway and the inhibitory role of derived compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b173683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p21-Activated Kinase 1 (PAK1) Signaling: PAK1 is a downstream effector of Rho GTPases

(Rac1/Cdc42) and plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its

dysregulation is linked to tumor metastasis.[15][16][17]
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Caption: PAK1 signaling pathway targeted by 1H-indazole-3-carboxamide derivatives.
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Representative Biological Assay Protocol
CRAC Channel Inhibition Assay via Calcium Influx Measurement

This protocol is a representative method based on published studies of indazole-based CRAC

channel blockers.

Objective: To determine the inhibitory activity of test compounds on store-operated calcium

entry (SOCE) in a mast cell line.

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.

Materials: RBL-2H3 cells, cell culture medium (e.g., DMEM), Fura-2 AM or Fluo-4 AM

calcium indicator dye, Thapsigargin (Tg), test compound (e.g., a derivative of 5-Iodo-1H-
indazole-3-carboxylic acid), calcium-free buffer, calcium-containing buffer, 96-well

microplate, fluorescence plate reader.

Procedure:

Cell Plating: Seed RBL-2H3 cells in a 96-well black-walled, clear-bottom plate and culture

overnight.

Dye Loading: Wash cells with a calcium-free buffer. Load the cells with a calcium indicator

dye (e.g., Fura-2 AM) in the same buffer for 30-60 minutes at 37 °C.

Compound Incubation: Wash away excess dye and add calcium-free buffer containing the

test compound at various concentrations. Incubate for 10-15 minutes.

Store Depletion: Place the plate in a fluorescence reader. After establishing a baseline

fluorescence reading, add Thapsigargin (Tg) to deplete intracellular calcium stores, which

will trigger the opening of CRAC channels.

Calcium Influx Measurement: After the signal from store depletion stabilizes, add a

calcium-containing buffer to the wells to initiate calcium influx through the open CRAC

channels.

Data Analysis: Record the fluorescence intensity over time. The peak fluorescence after

the addition of calcium corresponds to the calcium influx. Calculate the percentage of
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inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Iodo-1H-indazole-3-carboxylic acid is not

widely available, data from closely related compounds such as Indazole-3-carboxylic acid

suggests that it should be handled with care.

Hazards: May cause skin irritation and serious eye irritation. May cause respiratory irritation.

Precautions:

Handle in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Avoid breathing dust. Use engineering controls to minimize dust generation.

Wash hands thoroughly after handling.

First Aid:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing and seek medical attention.

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a

physician.

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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